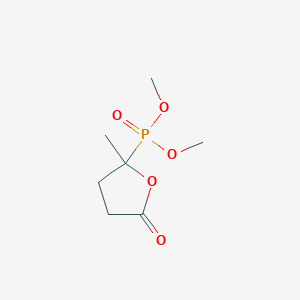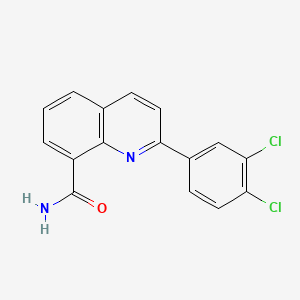![molecular formula C6H4N4OS B12900668 N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide CAS No. 92914-69-7](/img/structure/B12900668.png)
N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide is a heterocyclic compound that features a fused thiazole and pyrazine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with a suitable pyrazine derivative in the presence of a formylating agent. The reaction conditions often require a solvent such as ethanol or dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. This method allows for better control over reaction parameters and can be scaled up to meet commercial demands. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or amines are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction could produce N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylmethanol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide is used as a precursor for the synthesis of more complex heterocyclic compounds. Its ability to undergo various reactions makes it a valuable building block in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, inhibiting the growth of pathogens and cancer cells.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising lead compound for the development of new therapeutics.
Industry
Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways and targets depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring system but differ in the nitrogen placement and overall structure.
Pyrazino[2,3-d]pyrimidines: Another class of heterocycles with a fused pyrazine ring, but with different functional groups and reactivity.
Uniqueness
N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
92914-69-7 |
|---|---|
Formule moléculaire |
C6H4N4OS |
Poids moléculaire |
180.19 g/mol |
Nom IUPAC |
N-([1,2]thiazolo[4,5-b]pyrazin-3-yl)formamide |
InChI |
InChI=1S/C6H4N4OS/c11-3-9-5-4-6(12-10-5)8-2-1-7-4/h1-3H,(H,9,10,11) |
Clé InChI |
FESRZNMUZVJKDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=N1)C(=NS2)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)



![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
![7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B12900633.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)

![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12900653.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12900657.png)

![1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900672.png)
